![molecular formula C8H7ClF2O B3010369 [4-Chloro-3-(difluoromethyl)phenyl]methanol CAS No. 2503202-15-9](/img/structure/B3010369.png)

[4-Chloro-3-(difluoromethyl)phenyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

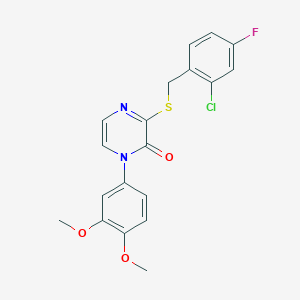

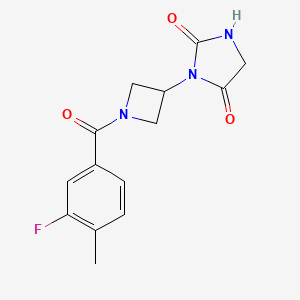

“[4-Chloro-3-(difluoromethyl)phenyl]methanol” is an organic compound with the molecular formula C8H7ClF2O and a molecular weight of 192.59 . It is used in the synthesis of various derivatives, which have been studied for their analgesic potential .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in the literature . The compounds were synthesized and characterized using various spectral methods, including HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a chloro group at the 4th position and a difluoromethyl group at the 3rd position. The benzene ring is also attached to a methanol group .Physical And Chemical Properties Analysis

“this compound” is an organic compound with a molecular weight of 192.59 . More detailed physical and chemical properties are not provided in the retrieved sources.Applications De Recherche Scientifique

Catalyst in Organic Reactions

[4-Chloro-3-(difluoromethyl)phenyl]methanol has applications in catalyzing organic reactions. For example, palladium nanoparticles stabilized by certain compounds demonstrate efficiency in Suzuki cross-couplings and Heck reactions under specific conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Synthesis of Optical Isomers

This compound is used in the synthesis of optical isomers, such as ethyl (R)-4-chloro-3-hydroxybutyrate, a precursor in various pharmacologically valuable products. It can be prepared through stereoselective biotechnology methods and enzymatic reactions (Kluson et al., 2019).

Enantioselective Epoxidation

It also plays a role in enantioselective epoxidation of α,β-enones, aiding in the production of epoxides with high yields and enantioselectivities at room temperature (Lu, Xu, Liu, & Loh, 2008).

Synthesis of Multi-Substituted Arenes

In the synthesis of multi-substituted arenes, this compound is utilized. It shows advantages in terms of reaction conditions, yields, selectivity, and practicality compared to traditional methods (Sun, Sun, & Rao, 2014).

Role in Complex Formation

The compound is involved in the formation of complexes, for instance, with triphenyltin(IV), where it contributes to the structural characteristics of the complex (Win et al., 2011).

Impacts on Lipid Dynamics

Interestingly, it also has implications in lipid dynamics, especially when used in studies involving transmembrane proteins or peptides in biological and synthetic membranes (Nguyen et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

[4-chloro-3-(difluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-7-2-1-5(4-12)3-6(7)8(10)11/h1-3,8,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEFLFYIWBQVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenamide, n-[(2-fluorophenyl)methyl]-](/img/structure/B3010286.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B3010287.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B3010288.png)

![5-ethoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010292.png)

![Methyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-thiophenecarboxylate](/img/structure/B3010297.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3010299.png)

![9-methyl-2-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3010300.png)

![5-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B3010308.png)